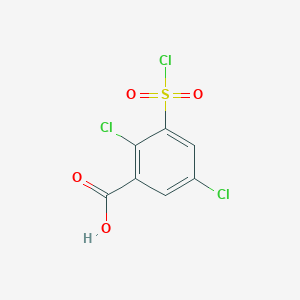![molecular formula C11H14O4 B6612389 1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one CAS No. 942133-85-9](/img/structure/B6612389.png)
1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one is an organic compound with the molecular formula C12H16O6 It is characterized by the presence of hydroxyl, methoxymethoxy, and methyl groups attached to a phenyl ring, along with an ethanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-3-methylphenol and methoxymethyl chloride.
Methoxymethylation: The hydroxyl groups on the phenol are protected by converting them into methoxymethyl ethers using methoxymethyl chloride in the presence of a base like sodium hydride.
Acylation: The protected phenol is then subjected to acylation using ethanoyl chloride to introduce the ethanone group.
Deprotection: Finally, the methoxymethyl protecting groups are removed under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Formation of this compound.
Reduction: Formation of 1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and methoxymethoxy groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and protecting cells from oxidative stress.
相似化合物的比较
1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one can be compared with other similar compounds, such as:
1-[2-hydroxy-4-(methoxymethoxy)phenyl]ethan-1-one: Lacks the methyl group, resulting in different chemical properties and reactivity.
1-[2-hydroxy-4-(methoxymethoxy)-3-ethylphenyl]ethan-1-one: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]propan-1-one: Has a propanone group instead of an ethanone group, influencing its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
IUPAC Name |
1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7-10(15-6-14-3)5-4-9(8(2)12)11(7)13/h4-5,13H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRYVBJMKVFIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)C)OCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

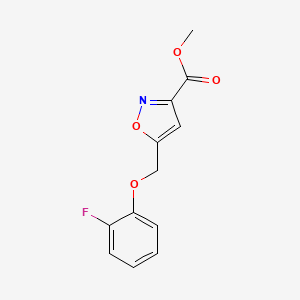
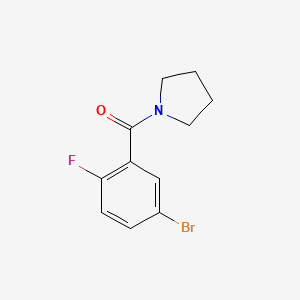
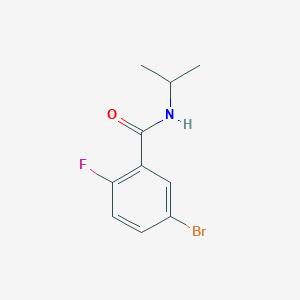
![2-[(2-hydroxycyclohexyl)(methyl)amino]cyclohexan-1-ol](/img/structure/B6612334.png)


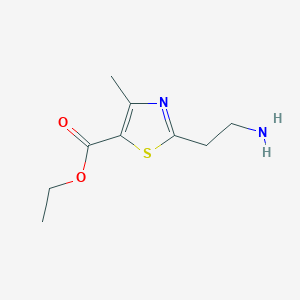
![{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B6612353.png)
![Acetonitrile, [(4-bromophenyl)thio]-](/img/structure/B6612356.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyloxy]propanoic acid](/img/structure/B6612368.png)
